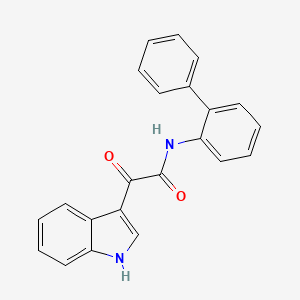

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(18-14-23-19-12-6-5-11-17(18)19)22(26)24-20-13-7-4-10-16(20)15-8-2-1-3-9-15/h1-14,23H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZRIBXANRYCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 2-((1h-indol-3-yl)thio)-n-phenyl-acetamides have been found to target the rna-dependent rna polymerase (rdrp) of viruses like the respiratory syncytial virus (rsv) and influenza a virus.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide, a compound with the molecular formula C22H16N2O2 and a molecular weight of 340.4 g/mol, has garnered interest in the scientific community for its potential therapeutic applications, particularly in oncology and antiviral treatments. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The compound exhibits various biological activities primarily through its interaction with specific biochemical pathways:

- Antiviral Activity : Similar compounds have been shown to inhibit RNA-dependent RNA polymerase (RdRp) in viruses such as respiratory syncytial virus (RSV) and influenza A virus. It is hypothesized that this compound may also interfere with the viral replication process by targeting RdRp, thereby preventing viral spread within host cells .

- Anticancer Properties : The compound's structure suggests potential interactions with heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors, which correlates with poor prognosis and chemoresistance. Inhibiting HO-1 has been proposed as a strategy for cancer treatment .

Case Studies

Recent studies have highlighted the biological activity of this compound:

- Inhibition of HO-1 : A study reported that related compounds demonstrated significant inhibitory activity against HO-1, with some showing IC50 values less than 8 μM. This suggests that this compound could similarly inhibit HO-1, thereby offering a potential therapeutic avenue for cancer treatment .

- Cellular Studies : In vitro experiments on glioblastoma cell lines (U87MG) indicated that certain derivatives of indole-based compounds exhibited strong antiproliferative effects. Although specific data for this compound was not detailed, the structural similarities warrant further investigation into its efficacy against various cancer cell lines .

Table 1: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues and their differences are summarized below:

*Calculated based on analogous structures .

Chiral analogues, such as the (1-phenylethyl) derivative, exhibit stereospecific biological interactions, highlighting the importance of substituent configuration .

Physicochemical Properties

- Hydrogen Bonding: The biphenyl group may reduce hydrogen-bond donor capacity (compared to hydroxyl or amino substituents), affecting crystal packing and solubility .

- Thermodynamic Stability : Orthorhombic crystal systems (e.g., P2₁2₁2₁) in related compounds suggest robust intermolecular interactions .

Data Tables

Research Findings and Implications

Structural modifications, such as introducing electron-withdrawing groups (e.g., nitro) or chiral centers, can fine-tune bioactivity and pharmacokinetics . Future studies should explore its mechanism of action via crystallography (e.g., SHELX-refined structures ) and in vivo efficacy.

Q & A

Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)-2-oxo-N-(2-phenylphenyl)acetamide, and which analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling indole derivatives with phenylacetamide precursors. Key steps include:

Amide bond formation : Use carbodiimides (e.g., EDC/HOBt) to couple 1H-indole-3-carboxylic acid with 2-phenylaniline derivatives .

Oxidation : Convert intermediates to the ketone moiety using oxidizing agents like pyridinium chlorochromate (PCC) .

Critical analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure (e.g., indole NH at δ 10.5–11.5 ppm, acetamide carbonyl at δ 170–175 ppm) .

- HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Table 1: Example Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, RT, 24h | 65–75 | 92–97% |

| Oxidation | PCC, CH₂Cl₂, 0°C→RT | 50–60 | 85–90% |

Q. How is the molecular structure of this compound validated, and what spectroscopic signatures are diagnostic?

- Methodological Answer : Structural validation relies on:

- FTIR : N-H stretch (indole) at ~3400 cm⁻¹; carbonyl (amide) at ~1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak matching theoretical mass (e.g., [M+H]⁺ at m/z 373.4) .

- X-ray Crystallography (if crystalline): Confirms spatial arrangement of indole and biphenyl groups .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Methodological Answer : Prioritize assays aligned with indole derivatives’ known targets:

Q. What solvent systems are optimal for solubility testing during preclinical studies?

- Methodological Answer : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For low solubility:

Q. How do researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality control protocols:

- TLC monitoring (silica gel, ethyl acetate/hexane 3:7) for intermediate consistency .

- Column chromatography (silica gel, gradient elution) for purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across in vitro studies?

- Methodological Answer : Discrepancies may arise from:

- Assay conditions : Varying serum concentrations or incubation times. Standardize protocols using CLSI guidelines .

- Metabolic instability : Include liver microsome stability assays (e.g., human CYP3A4 metabolism) .

- Orthogonal assays : Confirm apoptosis via Annexin V/PI flow cytometry alongside MTT .

Q. What strategies optimize pharmacokinetic properties without altering core pharmacophores?

- Methodological Answer :

- Prodrug design : Introduce ester moieties at the acetamide group to enhance oral bioavailability .

- Salt formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method) .

- Structural analogs : Replace 2-phenylphenyl with fluorinated biphenyls to reduce metabolic clearance .

Q. Which computational methods predict binding modes to biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain, PDB: 1M17) .

- MD simulations : GROMACS for stability analysis (≥100 ns trajectories) .

Table 2: Example Docking Scores

| Target | Docking Score (kcal/mol) | Binding Pocket Residues |

|---|---|---|

| COX-2 | -9.2 | Val349, Tyr355, Arg120 |

| Bcl-2 | -8.7 | Phe101, Asp108, Leu134 |

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

- Methodological Answer :

Q. What experimental designs validate target engagement in complex biological systems?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay): Confirm target binding in live cells by measuring protein thermal stability .

- SPR (Surface Plasmon Resonance): Quantify binding kinetics (kₐ/kₐ) to recombinant proteins .

- Knockdown/knockout models : CRISPR-Cas9 gene editing to assess phenotype rescue in target-deficient cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.